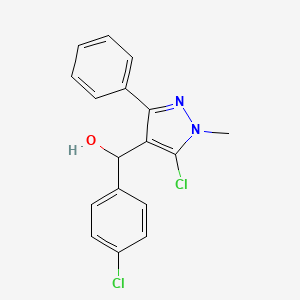
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol has a CAS Number of 956507-62-3 and a molecular weight of 333.22 .
Synthesis Analysis
The compound was prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis was carried out under Vilsmeyer conditions, which involves the chlorination of C1 in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P21/c with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, c = 22.4188(10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Physical And Chemical Properties Analysis
The compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.作用機序
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action .
実験室実験の利点と制限
One of the main advantages of using (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol in laboratory experiments is its ability to inhibit certain enzymes, such as acetylcholinesterase and lipoxygenase. This makes it an attractive candidate for use in studies that aim to understand the regulation of neurotransmitters and inflammatory responses in the body. Additionally, this compound is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate its biochemical and physiological effects. Additionally, this compound is not approved for use in humans and thus cannot be used in clinical trials.
将来の方向性
Given the potential applications of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol in scientific research, there are several potential future directions for research. For example, further research is needed to understand the exact mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological disorders. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods to safely and effectively deliver the compound to target tissues. Finally, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and industrial processes.
合成法
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol can be synthesized using a two-step reaction. The first step involves the reaction of 4-chlorophenylmethanol with 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl chloride, which yields the intermediate compound 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol. The second step involves the reaction of the intermediate compound with sodium hydroxide, which yields the final product, this compound.
科学的研究の応用
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol has been studied for its potential applications in scientific research. It has been found to possess several unique properties that make it an attractive candidate for use in laboratory experiments. For example, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitters in the brain. Additionally, this compound has been found to be a potent inhibitor of the enzyme lipoxygenase, which plays an important role in the regulation of inflammatory responses in the body.
Safety and Hazards
特性
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-21-17(19)14(15(20-21)11-5-3-2-4-6-11)16(22)12-7-9-13(18)10-8-12/h2-10,16,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDAICFSKYFDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2785414.png)
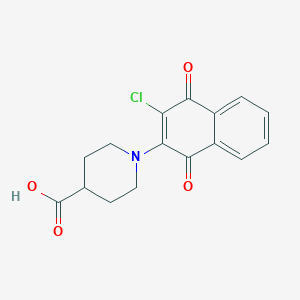
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)
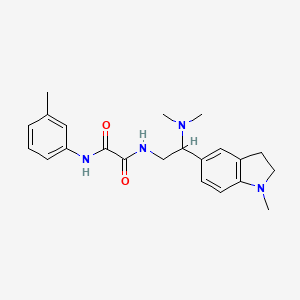
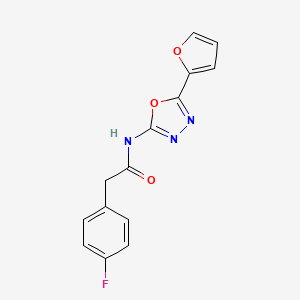
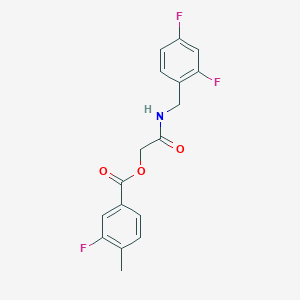
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2785424.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)
![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)
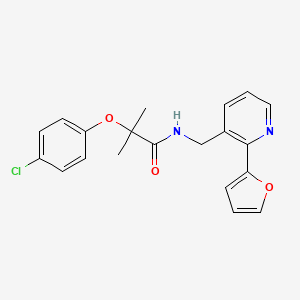

![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2785432.png)
![3-[4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2785434.png)